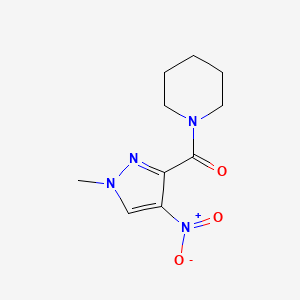![molecular formula C27H23N3O3 B10962057 2-ethoxy-N-[2-(naphthalen-1-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide](/img/structure/B10962057.png)
2-ethoxy-N-[2-(naphthalen-1-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ETHOXY-N-[2-(1-NAPHTHYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE is a complex organic compound with a unique structure that includes an ethoxy group, a naphthyl group, and a quinazolinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHOXY-N-[2-(1-NAPHTHYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or formic acid under reflux conditions.
Introduction of the Naphthyl Group: The naphthyl group can be introduced via a Friedel-Crafts acylation reaction using naphthalene and an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Ethoxylation: The ethoxy group can be introduced by reacting the intermediate with ethyl iodide in the presence of a base such as potassium carbonate.
Final Coupling: The final step involves coupling the quinazolinone intermediate with the naphthyl intermediate under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-ETHOXY-N-[2-(1-NAPHTHYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially leading to the formation of dihydroquinazolinone derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Sodium azide, thiols, dimethylformamide, and acetonitrile.
Major Products
Scientific Research Applications
2-ETHOXY-N-[2-(1-NAPHTHYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Biological Research: The compound is used in biological research to study its effects on cellular processes and pathways. It can serve as a tool compound to investigate the role of specific proteins and enzymes in disease.
Materials Science: Due to its complex structure, the compound is also explored for its potential use in the development of new materials with unique properties, such as organic semiconductors or light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-ETHOXY-N-[2-(1-NAPHTHYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 4-ETHOXY-N-(2-(2-((2-HO-1-NAPHTHYL)METHYLENE)HYDRAZINO)-2-OXOETHYL)BENZAMIDE
- N-(2-(2-((2-HO-1-NAPHTHYL)METHYLENE)HYDRAZINO)-2-OXOETHYL)-4-METHOXYBENZAMIDE
- 3,4-DICHLORO-N-(2-(2-((2-HO-1-NAPHTHYL)METHYLENE)HYDRAZINO)-2-OXOETHYL)BENZAMIDE
Uniqueness
2-ETHOXY-N-[2-(1-NAPHTHYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE is unique due to its specific combination of functional groups and its ability to interact with a wide range of molecular targets
Properties
Molecular Formula |
C27H23N3O3 |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
2-ethoxy-N-(2-naphthalen-1-yl-4-oxo-1,2-dihydroquinazolin-3-yl)benzamide |
InChI |
InChI=1S/C27H23N3O3/c1-2-33-24-17-8-6-14-22(24)26(31)29-30-25(28-23-16-7-5-13-21(23)27(30)32)20-15-9-11-18-10-3-4-12-19(18)20/h3-17,25,28H,2H2,1H3,(H,29,31) |
InChI Key |
MAULIHCOXSNGSX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NN2C(NC3=CC=CC=C3C2=O)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10961974.png)
![N-{2-[(4-chlorophenyl)sulfanyl]phenyl}-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B10961981.png)
![N-cyclopentyl-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B10961984.png)
![4-{(E)-[2-(2-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl propanoate](/img/structure/B10961987.png)
![1-butyl-3,6-dimethyl-N-[7-(piperidin-1-yl)-2,1,3-benzoxadiazol-4-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10961989.png)
![2-{5-[(4-Chloro-2-methylphenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10962004.png)
![N'-[(3E)-5-bromo-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3-chlorophenoxy)acetohydrazide](/img/structure/B10962009.png)
![Ethyl 5-carbamoyl-2-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B10962013.png)
![propan-2-yl 2-{[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B10962026.png)

![Propan-2-yl 4-{[(3-acetylphenyl)carbamoyl]amino}benzoate](/img/structure/B10962043.png)
![N-(3,4-dimethylphenyl)-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B10962047.png)


